molecular formula C21H17ClF3NO5 B4225438 3-(2-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

3-(2-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B4225438
M. Wt: 455.8 g/mol
InChI Key: HMOLAKXKWCKPAK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, a morpholinylmethyl group, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromenone core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the morpholinylmethyl group: This can be done through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

    Incorporation of the chlorophenoxy group: This step typically involves a nucleophilic aromatic substitution reaction using 2-chlorophenol and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydrochromenone derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenoxy group could yield various substituted derivatives.

Scientific Research Applications

3-(2-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: The compound’s potential pharmacological properties make it of interest for the development of new therapeutic agents.

    Industry: Its stability and reactivity make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The morpholinylmethyl group can interact with various receptors or enzymes, modulating their activity. The chlorophenoxy group can participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the morpholinylmethyl group, which may affect its biological activity.

    3-(2-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methyl group instead of the morpholinylmethyl group, which may alter its reactivity and interactions.

    3-(2-chlorophenoxy)-7-hydroxy-8-(4-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one: Contains a piperidinylmethyl group instead of the morpholinylmethyl group, which may influence its pharmacological properties.

Uniqueness

The presence of the morpholinylmethyl group in 3-(2-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one distinguishes it from similar compounds. This group can enhance the compound’s solubility and ability to interact with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

3-(2-chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO5/c22-14-3-1-2-4-16(14)30-19-17(28)12-5-6-15(27)13(11-26-7-9-29-10-8-26)18(12)31-20(19)21(23,24)25/h1-6,27H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOLAKXKWCKPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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